
121341-81-9
Descripción
Overview of JAK-STAT Signaling Pathways in Cellular Physiology and Pathophysiology
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from a multitude of cytokines and growth factors into a nuclear response, ultimately regulating gene expression. frontiersin.orgnih.gov This pathway is fundamental to numerous physiological processes, including immune system regulation, hematopoiesis (the formation of blood cells), cell proliferation, differentiation, and apoptosis (programmed cell death). wikipedia.orgfrontiersin.orgmdpi.com
The core components of this pathway are:
Receptors: Type I and Type II cytokine receptors that lack intrinsic kinase activity.
Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - TYK2) that are constitutively associated with the intracellular domains of these receptors. wikipedia.orgfrontiersin.org
Signal Transducer and Activator of Transcription (STAT) proteins: A family of seven latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6). frontiersin.org
The signaling process is initiated when a cytokine binds to its specific receptor, bringing the associated JAKs into close proximity. nih.gov This proximity allows the JAKs to phosphorylate and activate each other in a process called trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. wikipedia.orgnih.gov Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to form homo- or heterodimers, which then translocate from the cytoplasm into the cell nucleus. mdpi.com Inside the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. wikipedia.org
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various diseases. Aberrant or overactive JAK-STAT signaling can lead to a host of immune-mediated inflammatory conditions, as well as cancers and myeloproliferative disorders. wikipedia.orgpfizer.com This overactivity is often driven by an excessive production of pro-inflammatory cytokines that continuously stimulate the pathway, leading to chronic inflammation and tissue damage. nih.gov
Rationale for Targeting JAKs as a Therapeutic Strategy in Inflammatory and Immunological Disorders Research
The central role of the JAK-STAT pathway in mediating the signals of numerous pro-inflammatory cytokines provides a strong rationale for its therapeutic targeting in research. nih.govbmj.com Many cytokines implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, including various interleukins (ILs) and interferons (IFNs), depend on JAKs to exert their effects. nih.govmdpi.com
Key points supporting the rationale for JAK inhibition in preclinical research include:
Broad-Spectrum Cytokine Blockade: Unlike biologic agents that typically target a single cytokine (e.g., TNF-α), JAK inhibitors can simultaneously block the signaling of multiple cytokines that share a common JAK dependency. pfizer.combmj.com For instance, many cytokines crucial for lymphocyte activation and inflammation, such as IL-2, IL-4, IL-6, IL-15, and IFN-γ, signal through pathways involving JAK1, JAK2, or JAK3. mdpi.comnih.gov
Intracellular Interruption: By targeting an intracellular node in the signaling cascade, JAK inhibitors can interrupt the inflammatory signal downstream of the cytokine-receptor interaction. bmj.com
Genetic Evidence: The therapeutic potential of targeting this pathway was first highlighted by naturally occurring genetic mutations. For example, individuals with inactivating mutations in the JAK3 gene were found to have severe combined immunodeficiency (SCID), characterized by a lack of functional lymphocytes, demonstrating the critical role of JAK3 in immune cell development. bmj.comqrheumatol.com This suggested that inhibiting JAK3 could be a powerful immunosuppressive strategy.
Therefore, the development of small-molecule inhibitors against specific JAKs became a highly attractive strategy in biomedical research, aiming to modulate the overactive immune responses seen in chronic inflammatory disorders. nih.govqrheumatol.com
Historical Context of JAK Inhibitor Development and the Emergence of Tofacitinib (121341-81-9) in Pre-clinical Investigation
The journey of JAK inhibitor development began in the early 1990s with the discovery of the JAK family of proteins. bmj.com Research throughout the decade, including collaborative efforts between the National Institutes of Health (NIH) and pharmaceutical companies like Pfizer, established the link between JAKs and inflammatory responses. themedicinemaker.com The critical observation that mutations in JAK3 caused immunodeficiency solidified the rationale for developing inhibitors for use as immunosuppressants in organ transplantation and for treating autoimmune diseases. nih.govbmj.com
In this context, Pfizer initiated a program in the 1990s to discover small-molecule inhibitors of JAKs. themedicinemaker.com Through high-throughput screening, a lead compound was identified, which, after extensive medicinal chemistry efforts and the synthesis of numerous analogs, led to the development of the compound This compound , then coded as CP-690,550 and later named Tofacitinib . themedicinemaker.com
Initially, Tofacitinib was developed with the goal of being a selective inhibitor of JAK3. nih.gov However, subsequent preclinical investigations using in vitro enzymatic and cellular assays revealed a more complex inhibitory profile. While potent against JAK3, Tofacitinib was also found to inhibit JAK1 and, to a lesser extent, JAK2. nih.gov This profile suggested it would functionally block signaling by cytokines that utilize JAK1 or JAK3, which includes a wide range of inflammatory mediators. nih.gov
Preclinical studies in animal models of rheumatoid arthritis demonstrated that Tofacitinib could significantly ameliorate disease severity. openaccessjournals.comfda.gov These investigations showed that the compound reduced inflammation and suppressed the upregulation of inflammatory biomarkers. openaccessjournals.com The preclinical data established a clear relationship between the inhibition of JAK1 and JAK3 signaling and the observed anti-inflammatory efficacy. researchgate.net These foundational preclinical findings were instrumental in advancing Tofacitinib into further stages of development.
Preclinical Inhibitory Profile of Tofacitinib (CP-690,550)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Tofacitinib against different Janus kinase enzymes from preclinical in vitro assays. A lower IC₅₀ value indicates greater potency.
Propiedades
Número CAS |
121341-81-9 |
---|---|
Fórmula molecular |
C₉₇H₁₄₆N₂₈O₃₆S |
Peso molecular |
2312.44 |
Secuencia |
One Letter Code: AGYKPDEGKRGDACEGDSGGPFV |
Origen del producto |
United States |
Molecular Mechanisms of Tofacitinib 121341-81-9 Action
Direct Inhibition of Janus Kinase Isoforms
Tofacitinib's primary mechanism of action involves the direct inhibition of JAK enzymes, which are non-receptor tyrosine kinases essential for intracellular signaling. jsir.gr.jp The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). actasdermo.org These kinases associate in pairs with the intracellular domains of cytokine receptors. actasdermo.org
Preferential Inhibition Profile of Tofacitinib (121341-81-9) for JAK1 and JAK3
Tofacitinib exhibits a preferential inhibition profile, primarily targeting JAK1 and JAK3. oup.comoup.com While initially designed as a selective JAK3 inhibitor, further studies revealed its potent inhibitory activity against both JAK1 and JAK3, with less activity against JAK2 and TYK2. oup.combmj.com This selectivity is significant because JAK1 and JAK3 are crucial for the signaling of numerous cytokines that utilize the common gamma (γc) chain receptor, including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. actasdermo.orgjrheum.org These cytokines are integral to the activation, proliferation, and function of lymphocytes. jrheum.org
The inhibitory potency of Tofacitinib across different JAK isoforms has been quantified in various assays. In cellular settings where JAKs signal in pairs, tofacitinib preferentially inhibits signaling by heterodimers containing JAK1 and/or JAK3 over receptors that signal through pairs of JAK2. jrheum.org
Table 1: Tofacitinib's Selectivity for JAK Isoforms
JAK Isoform | Level of Inhibition by Tofacitinib | Key Associated Signaling |
---|---|---|
JAK1 | High | Common γ-chain cytokines, Type I/II Interferons, IL-6 actasdermo.orgbmj.com |
JAK2 | Lower | Hematopoietic growth factors (e.g., erythropoietin, thrombopoietin) actasdermo.org |
JAK3 | High | Common γ-chain cytokines actasdermo.org |
This table provides a simplified overview of Tofacitinib's selectivity. The precise inhibitory concentrations (IC50) can vary depending on the assay conditions.
Competitive Binding at the ATP-Binding Site within JAK Kinases
Tofacitinib functions as a reversible and competitive inhibitor by binding to the ATP-binding site within the catalytic domain of JAK kinases. nih.gov Its structure is similar to that of adenosine triphosphate (ATP), allowing it to compete with ATP for this binding pocket. By occupying the ATP-binding site, tofacitinib prevents the phosphorylation and subsequent activation of the JAK enzyme. nih.gov This action blocks the initiation of the downstream signaling cascade. Molecular dynamics simulations have shown that tofacitinib's interaction with the ATP-binding site is stabilized by the formation of hydrogen bonds with conserved glutamate and leucine residues in the hinge region of the kinase. nih.govacs.org This binding leads to a conformational change that closes the ATP-binding site. nih.govacs.org
Downstream Signaling Pathway Modulation
The inhibition of JAK activity by tofacitinib has profound effects on downstream signaling pathways, ultimately altering gene transcription and cellular functions.
Impact on STAT Protein Phosphorylation (STAT1, STAT3, STAT4, STAT5)
A critical consequence of JAK inhibition by tofacitinib is the prevention of the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov When cytokines bind to their receptors, activated JAKs phosphorylate the receptor, creating docking sites for STATs. frontiersin.org The JAKs then phosphorylate the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression. frontiersin.orgnih.gov
Tofacitinib has been shown to decrease the phosphorylation of several STAT proteins, including STAT1, STAT3, STAT4, and STAT5. frontiersin.orgnih.govnih.gov Studies have demonstrated that tofacitinib can downregulate both constitutive and cytokine-induced phosphorylation of these STATs in various immune cells. frontiersin.orgnih.govnih.gov For instance, in vivo studies in patients with rheumatoid arthritis have shown that tofacitinib treatment leads to a significant reduction in the phosphorylation of STAT1, STAT3, STAT4, and STAT5 in monocytes and T cells. frontiersin.orgnih.govnih.gov
Regulation of Cytokine Receptor-Mediated Signaling Pathways (e.g., Common-γ-Chain Cytokines, Type I/II Interferons, Interleukin-6)
By inhibiting specific JAK isoforms, tofacitinib effectively modulates signaling from a wide range of cytokine receptors.
Common-γ-Chain Cytokines: Tofacitinib potently suppresses signaling from cytokines that utilize the common γ-chain, such as IL-2, IL-4, IL-15, and IL-21, due to its strong inhibition of JAK1 and JAK3. actasdermo.orgfrontiersin.org This disrupts the activation and proliferation of T cells, B cells, and Natural Killer (NK) cells. actasdermo.org
Type I/II Interferons (IFNs): Type I IFNs (e.g., IFN-α, IFN-β) and Type II IFN (IFN-γ) are crucial in antiviral responses and immune regulation, signaling through JAK1 and TYK2 (Type I) or JAK1 and JAK2 (Type II). bmj.com Tofacitinib has been shown to block IFN-regulated gene expression. jci.org In vivo studies have indicated that IFN-α and IFN-γ responses can be suppressed by tofacitinib. frontiersin.org
Interleukin-6 (IL-6): IL-6 is a pro-inflammatory cytokine that signals through a receptor complex associated with JAK1, JAK2, and/or TYK2. frontiersin.org Tofacitinib has been shown to inhibit IL-6-mediated signaling. nih.govresearchgate.net This inhibition is thought to contribute to its therapeutic effects in inflammatory conditions. nih.gov Interestingly, some studies suggest tofacitinib may more strongly inhibit IL-6-induced STAT1 phosphorylation compared to STAT3 phosphorylation in certain cell types. frontiersin.org
Influence on Intracellular Protein Expression Profiles
The modulation of JAK-STAT signaling by tofacitinib ultimately leads to changes in the expression of numerous intracellular proteins. By preventing the translocation of activated STATs to the nucleus, tofacitinib alters the transcription of target genes. nih.gov
Studies have shown that tofacitinib treatment can downregulate the mRNA expression of several components of the JAK-STAT pathway itself, including JAK1, JAK3, STAT3, STAT4, and STAT5A, as well as suppressors of cytokine signaling (SOCS) proteins. frontiersin.orgbmj.com However, at the protein level, total STAT1 and STAT3 levels may not significantly change, suggesting a complex regulatory mechanism. nih.govbmj.com
Furthermore, tofacitinib has been observed to influence the expression of other inflammation-related proteins. For example, it can reduce the production of matrix metalloproteinases (MMPs) by chondrocytes and synoviocytes. frontiersin.orgtandfonline.com In keratinocytes, tofacitinib has been shown to reverse the IL-22-mediated regulation of S100A7 and EGR1 expression. medicaljournals.se In a clinical trial for systemic sclerosis, tofacitinib was found to block interferon-regulated biomarker genes in skin fibroblasts and keratinocytes. jci.org
Table 2: Mentioned Compound Names
Compound Name | CAS Number |
---|---|
Tofacitinib | This compound |
Adenosine triphosphate | 56-65-5 |
Interleukin-2 | 85898-30-7 |
Interleukin-4 | 121158-76-3 |
Interleukin-6 | 126469-07-8 |
Interleukin-7 | 121551-78-4 |
Interleukin-9 | 121158-79-6 |
Interleukin-10 | 121551-79-5 |
Interleukin-12 | 165342-00-5 |
Interleukin-15 | 143090-92-0 |
Interleukin-21 | 851199-59-2 |
Interleukin-23 | 563439-09-4 |
Interferon-alpha | 76543-98-3 |
Interferon-beta | 9008-11-1 |
Interferon-gamma | 82030-87-3 |
Cellular and Biochemical Effects of Tofacitinib 121341-81-9
Modulation of Immune Cell Function in In Vitro Systems
Tofacitinib's role as a modulator of the immune response is extensively documented through in vitro studies. Its effects are most pronounced on lymphocytes and macrophages, key players in both innate and adaptive immunity.
T-Lymphocyte Subtype Differentiation and Activation (e.g., Th1, Th17)
Tofacitinib demonstrates a complex and concentration-dependent influence on the differentiation and activation of T-helper (Th) cell subtypes. In vitro studies have shown that Tofacitinib can inhibit the development of Th1 and Th2 cells. nih.gov This inhibition is linked to its ability to block the signaling of cytokines that are essential for the differentiation of these lineages. For instance, it has been observed to limit IFN-γ production, a hallmark of Th1 cells. researchgate.net
The effect of Tofacitinib on Th17 cell differentiation is more nuanced. While some studies report an inhibition of Th17 differentiation, others have found that low concentrations of Tofacitinib can paradoxically promote it. nih.govresearchgate.net This enhancement is thought to be a consequence of the suppression of IL-2 signaling, which normally inhibits Th17 development. nih.gov The differentiation of Th17 cells is critically dependent on the activation of STAT3 by cytokines like IL-6 and IL-23. nih.govfrontiersin.org Tofacitinib has been shown to less effectively suppress JAK1-mediated STAT3 phosphorylation compared to its effect on other JAK-STAT pathways, which may contribute to the observed potentiation of Th17 differentiation under certain conditions. nih.gov Conversely, other research indicates that Tofacitinib can reduce the proportions of Th1 cells without significantly affecting Th17 cells. nih.gov
T-Cell Subtype | Effect of Tofacitinib | Observed Mechanism | Key Cytokines Involved |
---|---|---|---|
Th1 | Inhibition of differentiation and IFN-γ production. nih.govresearchgate.net | Inhibition of IFN-γ-induced STAT1 phosphorylation. nih.gov | IFN-γ, IL-2 nih.gov |
Th17 | Inhibition or promotion of differentiation, depending on concentration. nih.govresearchgate.net | Suppression of IL-2 signaling, which normally inhibits Th17 development. nih.gov Less effective suppression of IL-6-induced STAT3 phosphorylation. nih.gov | IL-6, IL-23, IL-2 nih.gov |
Natural Killer (NK) Cell Activation and Cytotoxicity
Natural killer (NK) cells are crucial components of the innate immune system, capable of eliminating infected or cancerous cells. allcells.com Their activation and cytotoxic functions are heavily reliant on cytokine signaling, particularly through the JAK-STAT pathway. nih.govfrontiersin.org In vitro studies have demonstrated that Tofacitinib can suppress the function of NK cells. nih.gov This suppression is mediated through the blockade of proinflammatory cytokine signaling, including that of IL-15, a primary cytokine for NK cell function and proliferation. nih.gov
Research has shown that Tofacitinib inhibits IL-15-induced activation of NK cells, as measured by a decrease in STAT1 phosphorylation. nih.gov This leads to a reduction in their cytotoxicity, pro-inflammatory gene expression, and the secretion of pro-inflammatory cytokines. nih.gov The cytotoxic activity of NK cells can be triggered through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and the recognition of stress ligands on target cells. Cytokines such as IL-2, IL-12, and IL-15 are known to enhance the killing activity of NK cells. frontiersin.org
B-Lymphocyte Development and Specific Antibody Production Mechanisms
Tofacitinib has a direct impact on the differentiation and function of B-lymphocytes. In vitro experiments have revealed that Tofacitinib significantly impairs the development of naïve B-cells into plasmablasts, which are responsible for secreting large quantities of antibodies. nih.gov This impairment is accompanied by a reduction in immunoglobulin secretion and the induction of key transcription factors for B-cell fate, such as Blimp-1, Xbp-1, and IRF-4. nih.gov The process of antibody production in vitro can be initiated by stimulating B-lymphocytes with a combination of antigens and other activating signals. biorxiv.org
Interestingly, Tofacitinib's effect on class switching and the induction of activation-induced cytidine deaminase (AICDA) in activated naïve B-cells is only slightly reduced. nih.gov When peripheral blood B-cells, which include memory B-cells, are stimulated, the inhibitory effect of Tofacitinib on plasmablast formation and immunoglobulin secretion is less pronounced. nih.gov The development of B-cells and the subsequent production of antibodies are fundamental processes in the adaptive immune response. bio-rad-antibodies.com In vitro methods for antibody production have become increasingly sophisticated, allowing for the generation of monoclonal antibodies for research and therapeutic purposes. evitria.comevitria.com
Macrophage Polarization and Cholesterol Metabolism
Macrophages are versatile immune cells that can adopt different functional phenotypes, a process known as polarization, in response to microenvironmental cues. frontiersin.org In vitro studies have shown that Tofacitinib can influence macrophage polarization. Specifically, it has been found to suppress M1 macrophage polarization by inhibiting the activation of STAT1. arvojournals.org This leads to a reduction in the expression of pro-inflammatory cytokines such as iNOS, MCP-1, TNF-α, IL-6, and IL-1β. arvojournals.org
Furthermore, Tofacitinib has been shown to have a favorable impact on macrophage cholesterol metabolism. researchgate.netnih.govnih.gov In vitro experiments using cultured human macrophages (THP-1 cells) demonstrated that Tofacitinib significantly increased cholesterol efflux to various acceptors and reduced cholesterol uptake from both normal and hypercholesterolemic sera. researchgate.netnih.gov It also decreased de novo cholesterol synthesis. researchgate.netnih.gov These effects were observed even in the presence of sera from patients with inflammatory conditions, suggesting a direct and beneficial role of Tofacitinib on macrophage cholesterol homeostasis. researchgate.netnih.gov
Effects on Non-Immune Cell Types and Intracellular Pathways
The influence of Tofacitinib extends beyond the immune system, affecting the cellular processes of non-immune cells as well.
Chondrocyte Metabolism and Matrix Metalloproteinase (MMP) Production
In the context of cartilage biology, Tofacitinib has been shown to modulate the activity of chondrocytes, the sole cell type in articular cartilage. In vitro studies using the C28/I2 human juvenile chondrocyte cell line have demonstrated that Tofacitinib can inhibit the production of certain matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.net MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their overproduction is implicated in cartilage destruction in diseases like osteoarthritis. mdpi.com
Specifically, Tofacitinib was found to decrease the expression of MMP-3 and MMP-13, but not MMP-1, MMP-2, or MMP-9, in response to stimulation with interleukin-6 (IL-6). nih.govnih.gov It also reduced the number of IL-6-induced MMP-3 and MMP-13 positive chondrocytes. nih.gov The mechanism underlying this effect involves the inhibition of IL-6-induced phosphorylation of STAT1, STAT3, and STAT5AB. nih.govresearchgate.net These findings suggest that Tofacitinib can potently inhibit IL-6-induced catabolic processes in chondrocytes. nih.govnih.gov
Parameter | Effect of Tofacitinib | Stimulus | Mechanism |
---|---|---|---|
MMP-3 and MMP-13 Production | Decreased. nih.govnih.gov | IL-6. nih.gov | Inhibition of STAT1, STAT3, and STAT5AB phosphorylation. nih.govresearchgate.net |
MMP-9 Production | Decreased. nih.gov | IL-6. nih.gov | Not fully elucidated, but coupled to inhibition of STAT phosphorylation. nih.gov |
Intestinal Epithelial Cell Responses to Proinflammatory Cytokines
The intestinal epithelium is a critical barrier, and its dysfunction is a key event in inflammatory bowel disease (IBD). researchgate.netnih.gov Proinflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) can disrupt this barrier, leading to increased permeability. researchgate.netnih.gov Tofacitinib has been shown to directly target intestinal epithelial cells, mitigating the damaging effects of these cytokines. mdedge.comnih.gov
In laboratory models using human intestinal epithelial cell lines (T84, Caco-2) and colonoids derived from patient stem cells, Tofacitinib demonstrates a protective effect. spandidos-publications.comresearchgate.netmdedge.com Pre-treatment with Tofacitinib can prevent the cytokine-induced decrease in transepithelial electrical resistance (TER), a measure of barrier integrity, and the increase in permeability to molecules like FITC-dextran. researchgate.netnih.gov Studies show that Tofacitinib helps to restore the proper localization of tight junction proteins, such as ZO-1, and regulates the expression of others, like claudin-1 and claudin-2, which are crucial for maintaining barrier function. spandidos-publications.comresearchgate.net For instance, it can prevent the IFN-γ-induced increase in claudin-2 promoter activity. nih.gov In Caco-2 cells exposed to TNF-α to mimic ulcerative colitis, Tofacitinib treatment led to an upregulation of the anti-apoptotic protein Bcl-2 and claudin-1, suggesting a protective role for the epithelial cells. spandidos-publications.com Furthermore, Tofacitinib can suppress the production of proinflammatory cytokines by intestinal epithelial cells themselves when stimulated. nih.gov
Table 1: Effects of Tofacitinib on Intestinal Epithelial Cells in Inflammatory Conditions
Cell Model | Inflammatory Stimulus | Observed Effect of Tofacitinib | Reference |
---|---|---|---|
T84 IECs | IFN-γ | Prevents decrease in Transepithelial Electrical Resistance (TER) and increase in FD4 permeability. | researchgate.netnih.gov |
T84 IECs | IFN-γ | Restricts ZO-1 rearrangement at tight junctions. | researchgate.net |
HT-29 IECs | IFN-γ | Reduces claudin-2 promoter activity. | nih.gov |
Caco-2 Cells | TNF-α | Reduces activity of enzymes associated with oxidative stress; upregulates Bcl-2 and claudin-1. | spandidos-publications.com |
Human Colonic Organoids | TNF-α | Suppresses production of proinflammatory cytokines. | nih.gov |
Human Colonic Organoids | IFN-γ | Fully rescues induced permeability to 4 kDa FITC-dextran (FD4). | researchgate.net |
Endothelial Cell Function and Inflammatory Processes
Chronic inflammation contributes to endothelial dysfunction, a key factor in the development of cardiovascular disease. bmj.com Tofacitinib has been found to positively impact endothelial function in the context of inflammation. bmj.com Studies in patients with rheumatoid arthritis, a condition of chronic inflammation, have shown that treatment with Tofacitinib significantly improves endothelial function, as measured by flow-mediated dilation (FMD). bmj.com
At the cellular level, Tofacitinib can counteract inflammatory processes that affect endothelial cells. In models using human aortic endothelial cells (HAECs), Tofacitinib was found to decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) when stimulated with oxidized low-density lipoprotein (oxLDL). mdpi.com It also reduced the production of inflammatory cytokines like TNF-α and IL-1β in this model. mdpi.com Furthermore, in co-culture systems with activated immune cells, Tofacitinib reduced the expression of IL-6, IL-8, VCAM-1, and E-selectin by endothelial cells. researchgate.net This suggests that Tofacitinib can inhibit the inflammatory activation of the endothelium, a critical step in the development of atherosclerosis. mdpi.comoup.com
Table 2: Effects of Tofacitinib on Endothelial Function Markers
Study Context | Marker | Effect of Tofacitinib | Reference |
---|---|---|---|
Rheumatoid Arthritis Patients | Flow-Mediated Dilation (FMD) | Significantly improved after 12 weeks of treatment. | bmj.com |
oxLDL-stimulated HAECs | VCAM-1, ICAM-1 Expression | Decreased expression. | mdpi.com |
oxLDL-stimulated HAECs | TNF-α, IL-1β Expression | Decreased expression. | mdpi.com |
Endothelial cells co-cultured with activated PBMCs | IL-6, IL-8, VCAM-1, E-selectin Expression | Reduced expression. | researchgate.net |
Cellular Uptake Mechanisms of Tofacitinib (121341-81-9)
As an intracellular inhibitor of JAK proteins, the efficacy of Tofacitinib is dependent on its ability to enter target cells. mdpi.com Research has identified specific transport mechanisms that facilitate its cellular internalization, which appear to be linked to the inflammatory state of the cells. nih.govmdedge.com
Role of Equilibrative Nucleoside Transporters in Cellular Internalization
The cellular uptake of Tofacitinib is mediated by equilibrative nucleoside transporters (ENTs). nih.govmdedge.com This transport mechanism is attributed to Tofacitinib's structural similarity to adenosine triphosphate (ATP), a natural substrate for these transporters. nih.govmdedge.com ENTs, part of the SLC29 family of proteins, are bidirectional transporters that move nucleosides across cell membranes. mdpi.com
Studies have specifically implicated ENT1 and ENT2 as the primary routes for Tofacitinib's entry into cells. nih.govmdedge.com Evidence suggests that inhibiting these transporters can block the cellular uptake of the drug. nih.gov This reliance on ENTs for cellular entry is a key aspect of its pharmacology. mdedge.comnih.gov Interestingly, while ENTs facilitate uptake, other transporters like the Multidrug and Toxin Extrusion Protein 1 (MATE1), an organic cation transporter, have been shown to export Tofacitinib out of certain cells, such as synovial fibroblasts from healthy individuals. mdpi.comresearchgate.net
Preferential Uptake into Activated Immune Cells
A significant finding is that Tofacitinib appears to be preferentially taken up by activated immune cells. nih.govmdedge.comnih.gov This phenomenon is directly linked to the upregulation of its transport machinery during inflammation. nih.gov When immune cells like leukocytes are activated, for instance by stimulation with lipopolysaccharide (LPS), the expression of ENT1 and ENT2 transporters is significantly increased. nih.gov
This inflammation-driven upregulation of ENTs creates a mechanism for enhanced drug delivery specifically to the cells driving the inflammatory response. nih.govnih.gov The increased transporter expression on activated immune cells leads to a higher intracellular concentration of Tofacitinib where it is most needed. nih.govmdedge.com This suggests a model of targeted action, where the drug's uptake is naturally channeled into the most immunologically active cells, potentially enhancing its therapeutic effect at sites of inflammation. mdedge.comnih.gov
Pre-clinical Pharmacological and Mechanistic Investigations of Tofacitinib 121341-81-9
In Vivo Studies in Mechanistic Disease Models
Assessment of Inflammatory Pathways in Rodent Arthritis Models (e.g., Collagen-Induced Arthritis, Adjuvant-Induced Arthritis)
Tofacitinib, a Janus kinase (JAK) inhibitor, has demonstrated efficacy in various rodent models of arthritis by modulating key inflammatory pathways. fda.govnih.gov In the murine collagen-induced arthritis (mCIA) model, which shares pathological features with human rheumatoid arthritis, Tofacitinib has been shown to attenuate disease severity. fda.govhookelabs.com The primary driver of its efficacy in this model is the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, rather than JAK2 homodimers. nih.gov This targeted inhibition disrupts the signaling of multiple pro-inflammatory cytokines crucial to the pathogenesis of arthritis. nih.govopenaccessjournals.com
Studies in the adjuvant-induced arthritis (AIA) rat model further elucidate the mechanistic actions of Tofacitinib. In AIA rats, oral administration of Tofacitinib markedly reduced the clinical signs of arthritis, including joint inflammation and swelling. nih.govresearchgate.net This clinical improvement was associated with a significant down-regulation of serum C-reactive protein (CRP) levels, a key inflammatory biomarker. nih.gov Mechanistically, Tofacitinib treatment led to a significant reduction in the frequency of pathogenic CD4+IFN-γ+ (Th1) cells and decreased the mRNA expression levels of IL-1β in the spleen. nih.gov Furthermore, in a collagen-induced arthritis (CIA) model, Tofacitinib was found to restore the balance of γδTreg/γδT17 cells by inhibiting the NLRP3 inflammasome, suggesting a novel mechanism for its anti-arthritic effects. nih.gov
The efficacy of Tofacitinib in these models is not dependent on continuous high-level exposure. fda.govnih.gov Research indicates that the total daily exposure (average concentration) is a more critical determinant of efficacy than peak or trough concentrations. researchgate.netnih.gov This understanding is crucial for translating preclinical findings to clinical dosing regimens. nih.govresearchgate.net
Animal Model | Key Mechanistic Findings | Reference |
---|---|---|
Mouse Collagen-Induced Arthritis (mCIA) | Inhibition of JAK1 heterodimer signaling; Efficacy driven by average daily exposure. | nih.gov |
Rat Adjuvant-Induced Arthritis (AIA) | Reduced clinical arthritis scores and serum CRP; Decreased CD4+IFN-γ+ T cells and splenic IL-1β mRNA. | nih.gov |
Collagen-Induced Arthritis (CIA) | Restored γδTreg/γδT17 cell balance via NLRP3 inflammasome inhibition. | nih.gov |
Mechanistic Exploration in Animal Models of Inflammatory Bowel Diseases
The therapeutic potential of Tofacitinib has also been explored in animal models of inflammatory bowel disease (IBD), providing insights into its mechanisms of action in this context. irjournal.orgnih.gov Tofacitinib, as a pan-JAK inhibitor, affects signaling pathways for numerous cytokines implicated in the pathogenesis of IBD, including interleukins and interferons. dovepress.comub.edu
In a rat oxazolone colitis model, which mimics certain aspects of ulcerative colitis (UC), Tofacitinib demonstrated significant anti-inflammatory effects in vivo. irjournal.org This is consistent with its known inhibition of JAK1, JAK2, and JAK3, which are crucial for the signaling of pro-inflammatory cytokines that drive the chronic inflammation seen in IBD. irjournal.orggastroenterologyandhepatology.net The inhibition of these pathways can disrupt the activation, proliferation, and function of lymphocytes, which are central to the immuno-inflammatory response in UC. dovepress.com
The development and use of various animal models, including chemically induced, cell-transfer, and genetically engineered models, have been indispensable for understanding the complex interplay of genetic, immune, and environmental factors in IBD and for evaluating the efficacy of new therapies like Tofacitinib. irjournal.orgnih.gov
Analysis of Immunogenicity and Antibody Responses to Protein Therapeutics in Murine Hosts
A significant challenge with protein-based therapeutics is their potential to elicit an immune response, leading to the production of anti-drug antibodies (ADAs) that can compromise efficacy and safety. nih.govwjgnet.com Preclinical studies in murine models have investigated the potential of Tofacitinib to mitigate this immunogenicity. nih.govnih.gov
In mice, monotherapy with Tofacitinib has been shown to effectively suppress antibody responses to various protein antigens, including an immunotoxin derived from Pseudomonas exotoxin A and the model antigen keyhole limpet hemocyanin. nih.govnih.gov Significant reductions, up to a thousand-fold, in IgG1 titers were observed 21 days after immunization. nih.govnih.gov This suppressive effect was broad, encompassing all IgG isotypes and IgM. nih.gov
Mechanistic investigations revealed that Tofacitinib treatment leads to a reduction in the number of CD127+ pro-B cells. nih.govnih.gov Furthermore, a decrease in germinal center B cells and impaired formation of germinal centers were observed in Tofacitinib-treated mice. nih.govnih.gov This impairment of the B-cell response is a key factor in the reduced production of ADAs. nih.gov Importantly, while specifically reducing the antibody response to the therapeutic protein, Tofacitinib did not lead to a complete ablation of normal immunoglobulin levels, suggesting a targeted effect on the novel immune challenge. nih.govnih.gov These findings highlight a potential application for Tofacitinib in combination with protein therapeutics to reduce their immunogenicity. nih.gov
Antigen | Key Findings | Reference |
---|---|---|
Pseudomonas Exotoxin A-derived Immunotoxin | Thousand-fold reduction in IgG1 titers; Suppression across all IgG isotypes and IgM. | nih.govnih.gov |
Keyhole Limpet Hemocyanin (KLH) | Significant reduction in IgG1 titers. | nih.govnih.gov |
Studies on Endothelial Dysfunction and Atherosclerosis in Animal Models
The chronic inflammation characteristic of diseases like rheumatoid arthritis is associated with an increased risk of cardiovascular complications, including endothelial dysfunction and atherosclerosis. The anti-inflammatory properties of Tofacitinib suggest it may have beneficial effects on these processes.
While direct preclinical studies focusing solely on Tofacitinib's impact on endothelial dysfunction and atherosclerosis in dedicated animal models are not extensively detailed in the provided search results, the underlying mechanisms of action of Tofacitinib are relevant. By inhibiting JAK-STAT signaling, Tofacitinib modulates the activity of numerous cytokines that are known to contribute to vascular inflammation and the development of atherosclerotic plaques. Further research in specific animal models of atherosclerosis would be necessary to fully elucidate the direct effects of Tofacitinib on these vascular pathologies.
Investigation of Tofacitinib (121341-81-9) Effects on NK Cell Function in Animal Models
Natural Killer (NK) cells are a critical component of the innate immune system, involved in anti-tumor and anti-viral responses. frontiersin.org Given that the signaling of cytokines vital for NK cell development and function, such as IL-15, is dependent on JAK pathways, the effect of Tofacitinib on these cells has been a subject of investigation in animal models. nih.govfrontiersin.org
Studies in mouse models have shown that Tofacitinib treatment can lead to a significant reduction in the number of NK cells in the blood and spleen. nih.gov For instance, one study reported a decrease of 90% and 88% in NK cell numbers in the blood and spleen, respectively, in Tofacitinib-treated mice compared to controls. nih.gov This reduction is thought to be primarily due to the inhibition of IL-15 signaling, which is crucial for the survival and proliferation of NK and CD8+ T cells. nih.gov
Furthermore, Tofacitinib can affect NK cell subsets and function. Treatment has been associated with a decrease in the percentage of the CD11b+CD27- NK cell subset. nih.gov Mechanistic studies have also shown that Tofacitinib administration can inhibit the expression of genes that regulate the cell cycle and survival in NK cells. frontiersin.org While the functional capacity of remaining NK cells to produce IFN-γ in response to cytokine stimulation may not be significantly altered, their ability to respond to other stimuli can be reduced. frontiersin.org These findings from animal models indicate that Tofacitinib has a notable impact on NK cell homeostasis and numbers. nih.govfrontiersin.org
Parameter | Observed Effect | Reference |
---|---|---|
NK Cell Count (Blood & Spleen) | Significantly reduced. | nih.gov |
CD11b+CD27- NK Cell Subset | Percentage decreased. | nih.gov |
Gene Expression (Cell Cycle & Survival) | Inhibited in NK cells. | frontiersin.org |
Progenitor Cells (HSC, CLP, ILCp) | Decreased numbers in bone marrow. | frontiersin.org |
Pre-clinical Pharmacodynamic (PD) Biomarkers and Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical drug development, helping to establish the relationship between drug exposure and its pharmacological effect. frontiersin.orgesmed.org For Tofacitinib, preclinical PK/PD studies have been instrumental in understanding its mechanism of action and guiding clinical trial design. nih.govresearchgate.net
In the mCIA model, PK/PD modeling was used to compare different dosing paradigms and to identify the key driver of efficacy. nih.govresearchgate.net These analyses revealed that the average steady-state plasma concentration (Cave) was the most relevant PK parameter for predicting the therapeutic response, rather than maximum (Cmax) or minimum (Cmin) concentrations. nih.govresearchgate.net This finding suggests that sustained, rather than intermittent, high-level inhibition of JAK signaling is important for efficacy in this model. nih.gov
Preclinical studies have also identified potential pharmacodynamic biomarkers to monitor the biological activity of Tofacitinib. For example, in the mCIA model, the levels of various plasma inflammatory biomarkers, such as IL-6, were shown to be modulated by Tofacitinib treatment. researchgate.net The inhibition of JAK1/3-dependent STAT5 phosphorylation in response to IL-7 stimulation in whole blood has also been used as a key pharmacodynamic marker of Tofacitinib's activity. The relationship between Tofacitinib exposure and the inhibition of signaling by various JAK-dependent cytokines (e.g., IL-15, IL-6, GM-CSF) has been characterized, providing a detailed picture of its in vivo target engagement. researchgate.net
This integrated approach of PK/PD modeling and biomarker analysis in preclinical models allows for a more quantitative understanding of a drug's in vivo pharmacology and improves the translation of preclinical data to the clinical setting. frontiersin.orgesmed.org
Measuring STAT Phosphorylation in Animal Tissues and Cells as a PD Marker
The compound this compound, known as Tofacitinib, is a Janus kinase (JAK) inhibitor that effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key step in the signaling cascade of numerous cytokines involved in inflammatory and immune responses. nih.govnih.gov Preclinical studies in animal models have extensively utilized the measurement of STAT phosphorylation as a pharmacodynamic (PD) marker to assess the in vivo activity and target engagement of Tofacitinib.
In a mouse model of collagen-induced arthritis (mCIA), the relationship between Tofacitinib plasma concentrations and the inhibition of JAK-STAT signaling pathways was investigated. Following a single oral dose, the extent and duration of inhibition of STAT phosphorylation downstream of different cytokine receptors were measured. researchgate.net Specifically, the study assessed the inhibition of IL-15 (JAK1/JAK3), IL-6 (JAK1/2 or JAK1/Tyk2), and GM-CSF (JAK2/2) signaling. researchgate.net This approach allows for a detailed understanding of the drug's in vivo potency and selectivity. fda.gov
Studies in a concanavalin A-induced hepatitis mouse model demonstrated that Tofacitinib treatment inhibits STAT1 activation. spandidos-publications.com Western blot and immunohistochemical analyses revealed a significant reduction in phosphorylated STAT1 (p-STAT1) in the liver tissues of Tofacitinib-treated mice compared to the disease model controls. spandidos-publications.com This inhibition of STAT1 phosphorylation is a direct indicator of the drug's effect on the IFN-γ signaling pathway, which plays a crucial role in this model of immune-mediated liver injury. spandidos-publications.com
Furthermore, in vitro and in vivo experiments have shown that Tofacitinib suppresses IL-15-induced STAT1 phosphorylation in natural killer (NK) cells. frontiersin.org This effect was observed in both NK cell lines and primary NK cells, demonstrating the compound's ability to block activating signals in these immune cells. frontiersin.org The reduction in p-STAT1 levels serves as a reliable biomarker for the functional inhibition of NK cells by Tofacitinib. frontiersin.org
The inhibition of STAT phosphorylation has also been evaluated in different immune cell subsets in whole blood assays from animal models. fda.gov This provides a more comprehensive picture of the drug's impact across various cell types involved in the immune response. For instance, studies have looked at the differential inhibition of STAT phosphorylation in lymphocyte subsets, which is crucial for understanding the compound's immunomodulatory effects. fda.gov
Quantification of Cytokine and Chemokine Levels in Animal Studies
Preclinical investigations of Tofacitinib (this compound) in various animal models have consistently demonstrated its ability to modulate the levels of key cytokines and chemokines involved in inflammation and immune responses. These measurements are critical for understanding the compound's mechanism of action and its therapeutic potential.
In a mouse model of immune-mediated liver injury induced by concanavalin A, Tofacitinib treatment led to a significant decrease in pro-inflammatory cytokines such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α). spandidos-publications.com At the same time, the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) were upregulated in the treated mice. spandidos-publications.com The study also observed a reduction in IL-6 and IL-17A levels, suggesting an inhibitory effect on the Th17 cell differentiation pathway. spandidos-publications.com
Similarly, in a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, Tofacitinib administration significantly attenuated the elevated colonic levels of IL-6 and IL-1β. irjournal.org
Cytokine | Colitis Group (pg/mg of protein) | Tofacitinib Group (pg/mg of protein) |
IL-6 | 48.67 ± 19.66 | 3.53 ± 1.45 |
IL-1β | 500.60 ± 89.13 | 28.50 ± 3.90 |
Data from a TNBS-induced colitis model in rats, presented as mean ± SEM. irjournal.org |
In animal models of asthma, Tofacitinib has also been shown to reduce the levels of inflammatory mediators. In a house dust mite (HDM)/Alum-induced eosinophilic asthma model in mice, Tofacitinib treatment was associated with a decrease in Keratinocyte Chemoattractant (KC, a mouse homolog of human IL-8), IL-4, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the bronchoalveolar lavage fluid (BALF). ersnet.org
Furthermore, in tumor-bearing mouse models, Tofacitinib treatment resulted in a significant reduction in circulating levels of several pro-inflammatory chemokines and cytokines. In mice with KLM-1 tumors, serum levels of CXCL2 and CCL4 were significantly decreased. jci.org In a separate model using MDA-MB-468 tumors, which are associated with high IL-6 levels, Tofacitinib treatment markedly reduced circulating IL-6. jci.orgjci.org
Cytokine/Chemokine | Vehicle-Treated Tumor-Bearing Mice | Tofacitinib-Treated Tumor-Bearing Mice |
CXCL2 (pg/ml) | 61.8 | 25.1 |
CCL4 (pg/ml) | 38.4 | Undetectable |
IL-6 (pg/ml) in MDA-MB-468 model | 87.1 | 32.8 |
Data from tumor-bearing mouse models. jci.org |
These findings from various animal models collectively indicate that Tofacitinib exerts its anti-inflammatory effects by broadly suppressing the production of pro-inflammatory cytokines and chemokines, while in some contexts, it may promote anti-inflammatory mediators.
Assessment of Immune Cell Population Dynamics in Animal Models
The administration of Tofacitinib (this compound) in preclinical animal models leads to significant alterations in the dynamics of various immune cell populations. These changes are a direct consequence of the inhibition of JAK-STAT signaling pathways, which are essential for the development, proliferation, and function of many immune cells.
In a mouse model of autoimmune arthritis, Tofacitinib treatment was found to reduce the number of Th17 cells, which are a key pathogenic cell type in this disease. mdpi.com This reduction in Th17 cells is consistent with the observed decrease in IL-17 levels. mdpi.com Conversely, in a model of immune-mediated liver injury, Tofacitinib treatment led to an increase in the number of regulatory T cells (Tregs) while reducing the number of Th17 cells, thereby shifting the balance towards a more tolerogenic state. spandidos-publications.com
Studies focusing on innate immune cells have shown that Tofacitinib can impact natural killer (NK) cell populations. In preclinical models, Tofacitinib treatment has been shown to reduce the numbers of CD8+ T cells and NK cells. researchgate.net It also affects NK cell differentiation and can decrease the number of NK precursors in the bone marrow. researchgate.net
In tumor models, Tofacitinib has been observed to reduce the recruitment of tumor-associated neutrophils (TANs) and tumor-associated macrophages (TAMs) to the tumor microenvironment. jci.org This effect is thought to be mediated by the downregulation of chemotactic cytokines. jci.org
Furthermore, investigations into B cell populations have revealed that Tofacitinib can influence their development and function. Mechanistic studies in mice indicated that Tofacitinib treatment led to a reduction in the number of CD127+ pro-B cells. aai.org Additionally, impaired formation of germinal centers and fewer germinal center B cells were observed in Tofacitinib-treated mice. aai.org This suggests that Tofacitinib can interfere with B cell differentiation and antibody responses. mdpi.comaai.org
Immune Cell Population | Effect of Tofacitinib Treatment | Animal Model |
Th17 Cells | Decrease | Mouse model of autoimmune arthritis mdpi.com |
Th17 Cells | Decrease | Mouse model of immune-mediated liver injury spandidos-publications.com |
Regulatory T cells (Tregs) | Increase | Mouse model of immune-mediated liver injury spandidos-publications.com |
CD8+ T cells | Decrease | Animal models researchgate.net |
Natural Killer (NK) cells | Decrease | Animal models researchgate.net |
NK cell precursors | Decrease | Animal models researchgate.net |
Tumor-Associated Neutrophils (TANs) | Decrease | Tumor models jci.org |
Tumor-Associated Macrophages (TAMs) | Decrease | Tumor models jci.org |
CD127+ pro-B cells | Decrease | Mouse models aai.org |
Germinal Center B cells | Decrease | Mouse models aai.org |
These findings highlight the broad immunomodulatory effects of Tofacitinib across different lineages of the immune system, which underpins its therapeutic efficacy in various immune-mediated diseases.
Integration of Pre-clinical Pharmacokinetics and Pharmacodynamics to Understand Drug-Target Engagement
A critical aspect of the preclinical development of Tofacitinib (this compound) has been the integration of pharmacokinetic (PK) and pharmacodynamic (PD) data from animal models. This approach has been instrumental in understanding the relationship between drug exposure and its pharmacological effects, thereby informing the design of clinical trials. researchgate.netnih.gov
In the mouse collagen-induced arthritis (mCIA) model, the PK/PD profile of Tofacitinib was extensively characterized. researchgate.netnih.gov Studies evaluated different dosing paradigms, including continuous subcutaneous infusion and oral once- or twice-daily administration, to understand how drug exposure relates to efficacy. researchgate.netnih.govresearchgate.net A key finding from these studies was that the average steady-state plasma concentration (Cave) was the primary driver of efficacy, rather than the maximum (Cmax) or minimum (Cmin) plasma concentrations. researchgate.netnih.gov
The relationship between Tofacitinib plasma concentrations and the inhibition of STAT phosphorylation (a PD marker) was modeled to establish an exposure-response relationship. researchgate.net It was determined that in the mCIA model, a total steady-state plasma concentration achieving 50% of the maximal response (Cave50) was approximately 100 nM. researchgate.netnih.gov This value was found to be predictive of the drug's efficacy in reducing disease activity. researchgate.netnih.gov
PK/PD Parameter | Value in mCIA Model |
Primary driver of efficacy | Average steady-state plasma concentration (Cave) researchgate.netnih.gov |
Cave50 for efficacy | ~100 nM researchgate.netnih.gov |
Furthermore, these preclinical PK/PD models demonstrated that continuous inhibition of JAK-STAT signaling was not necessary to maintain efficacy in the mCIA model. researchgate.netnih.gov The total daily exposure was the more critical factor, allowing for flexible dosing regimens. researchgate.netnih.gov
The integration of preclinical PK and PD data also allowed for the in vivo characterization of Tofacitinib's selectivity. By measuring the inhibition of signaling pathways mediated by different JAK heterodimers (e.g., JAK1/JAK3 for IL-15) and homodimers (e.g., JAK2/JAK2 for GM-CSF) at various plasma concentrations, researchers could confirm that the main driver of efficacy in the mCIA model was the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, but not JAK2 homodimers. researchgate.netnih.gov
This comprehensive preclinical PK/PD understanding was crucial for the translation of Tofacitinib from animal models to human clinical trials in rheumatoid arthritis. researchgate.netnih.gov It allowed for the prediction of efficacious human doses and provided a mechanistic basis for the observed clinical outcomes. tandfonline.com
Structure-activity Relationships Sar and Rational Design of Tofacitinib 121341-81-9 Analogues
Identification of Key Pharmacophoric Features for JAK Inhibition
The ability of Tofacitinib to inhibit JAK enzymes is dependent on specific structural features that allow it to bind to the ATP-binding site of the kinase domain. nih.gov The core pharmacophore is the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which mimics the purine base of ATP. researchgate.netresearchgate.net
Key interactions for binding include:
Hydrogen Bonding: The pyrrolopyrimidine core is crucial for forming strong hydrogen bonds with the hinge region of the JAK kinase domain. researchgate.netnih.gov Specifically, conserved glutamate and leucine residues (e.g., E957 and L959 in JAK1, E930 and L932 in JAK2, and E903 and L905 in JAK3) act as key hydrogen bond donors and acceptors, stabilizing the inhibitor in the binding pocket. nih.govacs.org
Van der Waals and Hydrophobic Interactions: The piperidine ring and other parts of the molecule engage in van der Waals and hydrophobic interactions with residues in the active site, further contributing to binding affinity. nih.govacs.org For instance, hydrophobic residues like V889, F958, and L1010 in JAK1 play a role in stabilizing the complex. acs.org
Piperidine Moiety: The (3R,4R)-4-methyl-3-(methylamino)piperidine side chain is a critical component that occupies a specific region of the binding pocket and influences both potency and selectivity. unl.pt
Synthesis and Evaluation of Tofacitinib (121341-81-9) Bioisosteres and Derivatives for Improved JAK Selectivity
A significant challenge in the development of JAK inhibitors is achieving selectivity among the highly similar JAK family members. researchgate.netresearchgate.net Tofacitinib's clinical efficacy is believed to be linked to its balanced inhibition of JAK1 and JAK3, with less potent effects on JAK2. unl.ptresearchgate.net However, to mitigate potential side effects associated with inhibiting multiple JAKs, considerable effort has been directed towards creating derivatives with enhanced selectivity. researchgate.net
Researchers have synthesized and evaluated numerous bioisosteres—compounds where the pyrrolopyrimidine hinge-binding motif is replaced by other heterocyclic structures. researchgate.netresearchgate.net While many of these novel chemotypes showed poor activity, the studies provided crucial SAR data. researchgate.net Another approach involves modifying the piperidine side chain or the cyanoacetamide group. researchgate.net
One successful strategy for achieving high JAK3 selectivity has been the design of irreversible covalent inhibitors. These compounds incorporate a reactive group (an electrophile) that forms a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAKs. researchgate.netresearchgate.net
For example, a novel inhibitor, compound III-4 , was developed to be highly selective for JAK3. researchgate.net This compound demonstrated potent inhibition of JAK3 while showing minimal activity against other JAKs, offering a more targeted approach. researchgate.net Similarly, another study identified a potent and selective JAK3 inhibitor, J1b , by introducing aromatic fragments to a lead compound.
Compound | Target | IC₅₀ (nM) | Selectivity Notes |
---|---|---|---|
Tofacitinib | JAK1 | 1.7–3.7 nih.gov | Pan-JAK inhibitor with preference for JAK1/3 over JAK2. researchgate.netresearchgate.net |
JAK2 | 1.8–4.1 nih.gov | ||
JAK3 | 0.75–1.6 nih.gov | ||
III-4 | JAK3 | 57 researchgate.net | Highly selective irreversible covalent inhibitor of JAK3. researchgate.net |
Other JAKs | >10,000 researchgate.net |
Other research has focused on creating analogues designed to mitigate metabolic liabilities. For instance, six Tofacitinib analogues were synthesized to avoid the formation of reactive metabolites, with a purine analogue showing promising JAK3 inhibition without the associated cytotoxicity. researchgate.netnih.gov
Computational Chemistry Approaches to Binding, Selectivity, and Mechanistic Understanding
Computational methods are instrumental in understanding the molecular interactions that govern Tofacitinib's activity and in guiding the rational design of new analogues.
Molecular dynamics (MD) simulations, often spanning hundreds of nanoseconds, have been used to model the dynamic behavior of Tofacitinib when bound to JAK1, JAK2, and JAK3. nih.govacs.org These simulations reveal that the binding of Tofacitinib induces a "closed" conformation in the ATP-binding site and reduces the flexibility of the glycine-rich loop. nih.govacs.org
Free energy calculation methods, such as MM-PBSA and MM-GBSA, are used in conjunction with MD simulations to estimate the binding affinity of Tofacitinib to different JAK isoforms. nih.gov These calculations have successfully replicated experimental findings, ranking the binding affinities in the order of JAK3 > JAK1 ~ JAK2. nih.gov
JAK Isoform | ΔG_bind (kcal/mol) via MM/PBSA nih.gov | ΔG_bind (kcal/mol) via MM/GBSA nih.gov |
---|---|---|
JAK1 | -16.93 | -20.61 |
JAK2 | -15.34 | -19.34 |
JAK3 | -19.04 | -24.47 |
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to its target protein. Docking studies consistently show Tofacitinib fitting into the ATP-binding pocket of JAKs, with the pyrrolopyrimidine core forming hydrogen bonds with the hinge region. nih.gov These studies confirm the importance of key residues and interactions identified through other methods. nih.gov
To gain a more refined understanding of the electronic interactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been applied. nih.gov By treating the ligand and key active site residues with quantum mechanics, these calculations provide a more accurate description of forces like electrostatic attraction and hydrogen bonding. nih.gov For Tofacitinib, QM/MM-GBSA calculations have been shown to yield better estimations of binding affinity compared to purely classical mechanics-based methods. nih.gov
Molecular Docking Studies for Elucidating Binding Modes and Affinities
Development of Novel Kinase Inhibitors Based on the Tofacitinib (this compound) Scaffold for Specific Research Applications
The Tofacitinib scaffold has served as a valuable starting point for the development of inhibitors targeting other kinases, providing useful tools for biological research beyond JAK inhibition. In one notable example, Tofacitinib was used as a template for structure-activity relationship studies to create inhibitors of the histone kinase PRK1, which is a potential target in prostate cancer research. This effort led to the identification of a more potent and a more selective PRK1 inhibitor compared to Tofacitinib itself, highlighting the versatility of its chemical framework.
Off-target Interactions and Polypharmacology Research of Tofacitinib 121341-81-9
Interaction with Non-JAK Kinases
While Tofacitinib was designed to target the JAK family of enzymes, its activity is not entirely exclusive. nih.gov Studies have shown that it can interact with other kinase families, a characteristic that contributes to its promiscuous nature as a drug. tue.nl This off-target activity is a key aspect of its polypharmacological profile. researchgate.net
Inhibition of Histone Kinase PRK1 (Protein Kinase N1)
Research has identified Protein Kinase N1 (PRK1), a histone kinase, as an off-target of Tofacitinib. The interaction involves Tofacitinib binding to the catalytic domain of PRK1. Specifically, it forms a conventional hydrogen bond with the amino acid Serine 704 and a carbon-hydrogen bond with Leucine 627 within the kinase. nih.gov This binding inhibits the activity of PRK1.
Identification and Validation of Other Predicted Off-Targets through Computational and In Vitro Screens
Computational methods, such as machine learning based on ligand similarity, have been instrumental in predicting potential off-target interactions for Tofacitinib. nih.govtue.nl These in silico predictions are then often validated through subsequent in vitro laboratory assays. tue.nl This combined approach has successfully identified several previously unknown off-targets. nih.govtue.nl
Among the validated off-targets are:
Phosphodiesterase 10A (PDE10A): In vitro studies have confirmed that Tofacitinib can inhibit PDE10A. tue.nl PDE10A is involved in cyclic nucleotide signaling and has been investigated as a potential target for various conditions. nih.gov
Transient Receptor Potential Cation Channel Subfamily M Subtype 6 (TRPM6): Tofacitinib has been shown to interact with TRPM6, a channel protein, with a moderate binding affinity. nih.gov This interaction was identified through in vitro testing following computational predictions. nih.govtue.nl
Serine/Threonine Protein Kinase N2 (PKN2): In vitro results have indicated that Tofacitinib inhibits PKN2, a kinase involved in various cellular processes like cell cycle regulation and migration. tue.nlactivemotif.com The IC50 and Ki values for this inhibition are in the nanomolar range, suggesting a potent interaction. tue.nl Molecular docking studies further support this by showing a similar binding mode for Tofacitinib within the PKN2 crystal structure. tue.nl
Table 1: Validated Off-Target Interactions of Tofacitinib
Off-Target | Method of Identification | Method of Validation | Significance of Interaction |
---|---|---|---|
Protein Kinase N1 (PRK1) | Not specified in provided context | X-ray crystallography | Inhibition of histone kinase activity. nih.gov |
Phosphodiesterase 10A (PDE10A) | Computational screening | In vitro assays | Inhibition of PDE10A. tue.nl |
Transient Receptor Potential Cation Channel Subfamily M Subtype 6 (TRPM6) | Computational screening | In vitro binding assays | Moderate binding affinity. nih.gov |
Serine/Threonine Protein Kinase N2 (PKN2) | Computational screening | In vitro assays, molecular docking | Inhibition with nanomolar IC50 and Ki values. tue.nl |
Metabolism-Related Interactions
Tofacitinib's interactions are not limited to signaling kinases but also extend to enzymes responsible for its own metabolism, particularly the Cytochrome P450 (CYP) family.
Mechanism-Based Inactivation of Cytochrome P450 Enzymes (e.g., CYP3A4) by Tofacitinib (121341-81-9) and its Metabolites
Tofacitinib is primarily metabolized in the liver by CYP3A4, with a minor contribution from CYP2C19. nih.govnih.gov Research has demonstrated that Tofacitinib acts as a mechanism-based inactivator of CYP3A4. nih.gov This means that during its metabolism, Tofacitinib is converted into a reactive intermediate that irreversibly binds to and inactivates the CYP3A4 enzyme. nih.govdrugbank.com
The process is concentration- and time-dependent. nih.gov Studies have shown that incubating recombinant CYP3A4 with Tofacitinib leads to a significant loss of enzyme activity. nih.gov The estimated kinetic parameters for this inactivation are a kinact of 0.037 min-1 and a KI of 93.2 μM. nih.gov The formation of an aldehyde intermediate during Tofacitinib's metabolism, mainly catalyzed by CYP3A4, is believed to be the key to this enzyme inactivation. nih.gov This inactivation of CYP3A4 can lead to clinically significant drug-drug interactions, as the clearance of other drugs metabolized by this enzyme can be affected. dovepress.com
Table 2: Kinetic Parameters of CYP3A4 Inactivation by Tofacitinib
Parameter | Value |
---|---|
kinact | 0.037 min-1nih.gov |
KI | 93.2 μM nih.gov |
Implications of Tofacitinib (this compound) Polypharmacology for Elucidating Broader Biological Mechanisms
The polypharmacology of Tofacitinib, or its ability to interact with multiple targets, has broader implications beyond its primary therapeutic use. nih.govresearchgate.net The study of these off-target interactions provides valuable insights into complex biological pathways and can help to explain unexpected effects observed in clinical use. nih.gov
For instance, the inhibition of off-targets like PDE10A and PKN2 suggests potential roles in modulating pulmonary vascular remodeling and viral responses, respectively. nih.gov While these specific interactions could not explain certain observed clinical risks, they highlight the drug's potential for repurposing in other diseases. nih.govtue.nl Understanding the full target space of a drug like Tofacitinib is crucial for both explaining its mechanisms of action and identifying new therapeutic opportunities. nih.gov The evolving nature of a drug's polypharmacology during its development underscores the importance of monitoring off-target effects from the early stages of discovery. icr.ac.uk
Analytical Methodologies for Tofacitinib 121341-81-9 Research
In Vitro Kinase and Cellular Assays for Potency and Selectivity Profiling
The potency and selectivity of Tofacitinib against the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are fundamental to its therapeutic action and are meticulously characterized using in vitro kinase and cellular assays. These assays provide critical data on the compound's inhibitory activity.
In enzymatic assays, Tofacitinib has demonstrated potent inhibition of JAK1, JAK2, and JAK3. cellagentech.com Specifically, it has shown half-maximal inhibitory concentration (IC50) values of 3.2 nM for JAK1, 4.1 nM for JAK2, and 1.6 nM for JAK3 in enzyme assays. cellagentech.com Another study reported IC50 values of 5.9 nM for JAK1, 20 nM for JAK2, and 1 nM for JAK3. actasdermo.org In kinase assays, Tofacitinib potently inhibited JAK3, while its binding affinity was highest for the catalytic domain of JAK3. researchgate.net
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms
Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Source |
---|---|---|---|---|---|
Enzymatic | 3.2 | 4.1 | 1.6 | - | cellagentech.com |
Enzymatic | 5.9 | 20 | 1 | 34 | actasdermo.org |
Kinase | - | - | Potent Inhibition | - | researchgate.net |
Cellular | Potent Inhibition | Less Potent | Potent Inhibition | - | cellagentech.combmj.com |
Advanced Spectroscopic Techniques for Protein-Ligand Interaction Studies
Advanced spectroscopic techniques are employed to investigate the molecular interactions between Tofacitinib and proteins, providing insights into its binding mechanisms. Spectrofluorimetry and dynamic light scattering are two such methods used in this research.
Spectrofluorimetric studies have been conducted to examine the interaction of Tofacitinib with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govnih.gov These studies revealed that Tofacitinib quenches the intrinsic fluorescence of the albumins by forming a nonfluorescent complex. nih.gov The binding constant (Kb) for the interaction between Tofacitinib and BSA was determined to be approximately 10^4 M-1, indicating a significant affinity. nih.gov The quenching mechanism was identified as static, and thermodynamic analysis showed the binding to be a spontaneous and exothermic process. nih.gov
Dynamic light scattering (DLS) measurements have complemented these findings by showing that the binding of Tofacitinib can lead to a decrease in the hydrodynamic radii of serum albumin. nih.govnih.gov This suggests a conformational change in the protein upon complex formation with the drug. nih.gov Molecular docking studies further support these experimental observations, indicating that Tofacitinib binds near specific sites on the albumin molecule, with hydrogen bonding and hydrophobic interactions being the primary forces driving the complex formation. nih.govnih.gov
Flow Cytometry and Immunoblotting for Cellular Pathway and Protein Phosphorylation Analysis
Flow cytometry and immunoblotting (Western blotting) are indispensable tools for dissecting the effects of Tofacitinib on cellular signaling pathways, particularly the JAK-STAT pathway. These techniques allow for the quantification of protein phosphorylation, a key event in signal transduction.
Flow cytometry is utilized to measure the levels of phosphorylated STAT proteins (pSTAT) in various immune cell populations. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that Tofacitinib significantly decreases both constitutive and cytokine-induced phosphorylation of several STAT proteins, including STAT1, STAT3, STAT4, and STAT5, in a cell-type-specific manner in patients with rheumatoid arthritis. frontiersin.org This method allows for the analysis of signaling in fresh blood samples, providing a snapshot of the in vivo effects of the drug. frontiersin.org For example, Tofacitinib has been shown to inhibit the phosphorylation of STAT1 and STAT3 in response to specific cytokine stimulation. jci.org
Immunoblotting is another critical technique used to confirm and quantify the inhibition of protein phosphorylation. researchgate.netspandidos-publications.comfrontiersin.org Western blot analyses have demonstrated that Tofacitinib effectively reduces the phosphorylation of STAT3 in various cell types, including Ishikawa cells and primary human stromal and epithelial cells. nih.gov It has also been shown to prevent IL-22-induced phosphorylation of STAT3 (at both Tyr705 and Ser727) and STAT1 in keratinocytes. medicaljournals.se In studies on natural killer (NK) cells, immunoblotting revealed that Tofacitinib treatment significantly reduced the levels of phosphorylated STAT1. frontiersin.org Similarly, in human juvenile chondrocytes, Tofacitinib was found to inhibit the phosphorylation of STAT1, STAT3, and STAT5AB in response to rhIL-6. tandfonline.com
Table 2: Effect of Tofacitinib on STAT Phosphorylation
Cell Type | Pathway Analyzed | Key Findings | Analytical Method | Source |
---|---|---|---|---|
Multiple Myeloma Cells | JAK/STAT | Rapid decrease in STAT1 and STAT3 phosphorylation. | Immunoblotting | researchgate.net |
Intestinal Epithelial Cells | JAK/STAT3 | Dose-dependent downregulation of p-JAK1, p-JAK3, and p-STAT3. | Immunoblotting | spandidos-publications.com |
Natural Killer (NK) Cells | JAK/STAT | Significant reduction in phosphorylated STAT1. | Immunoblotting | frontiersin.org |
Keratinocytes | JAK/STAT | Prevention of IL-22-induced STAT1 and STAT3 phosphorylation. | Immunoblotting | medicaljournals.se |
Peripheral Blood Cells (RA patients) | JAK-STAT | Significant decrease in constitutive and cytokine-induced pSTAT1, pSTAT3, pSTAT4, and pSTAT5. | Flow Cytometry | frontiersin.org |
Human Juvenile Chondrocytes | JAK/STAT | Inhibition of rhIL-6-induced phosphorylation of STAT1, STAT3, and STAT5AB. | Immunoblotting | tandfonline.com |
T helper cells (Myasthenia Gravis model) | JAK-STAT | Inhibition of CD4+ T cell differentiation into Th1 by decreasing pSTAT1 levels. | Flow Cytometry, Western Blot | nih.gov |
Quantitative PCR for Gene Expression Studies
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique used to measure changes in gene expression following treatment with Tofacitinib. This methodology provides insights into the downstream effects of JAK-STAT pathway inhibition on the transcription of target genes.
In studies of rheumatoid arthritis, qPCR analysis of synovial biopsies has shown that Tofacitinib treatment significantly reduces the mRNA expression of key genes implicated in the disease's pathogenesis. bmj.combmj.com These include genes for matrix metalloproteinases (MMP-1, MMP-3) and various chemokines (CXCL10, CXCL13, CCL2). bmj.combmj.com Similarly, in human juvenile chondrocytes, Tofacitinib has been shown to decrease the expression of MMP3 and MMP13. tandfonline.com
Research on keratinocytes has also utilized qPCR to demonstrate that Tofacitinib can suppress the IL-22-induced expression of downstream genes like S100A8 and S100A9. medicaljournals.se Furthermore, studies investigating the effects of Tofacitinib on endometriosis have shown that it can reduce the mRNA levels of hypoxia-inducible factor 1α and vascular endothelial growth factor in vitro. nih.gov In the context of myasthenia gravis research, qRT-PCR has been used to evaluate the effects of Tofacitinib on T helper cell profiles and humoral immune responses. nih.gov
Chromatographic and Mass Spectrometric Techniques for Metabolite Identification in Research Studies
Chromatographic and mass spectrometric techniques, particularly ultra-high performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS), are essential for identifying and characterizing the metabolites of Tofacitinib. nih.gov These studies are crucial for understanding the drug's biotransformation and can reveal species-specific differences in metabolism.
In vitro metabolism studies using liver microsomes from mice, rats, monkeys, and humans have been conducted to investigate the biotransformation of Tofacitinib. nih.gov Through the analysis of retention times, accurate masses, and MS/MS spectra, a total of 13 metabolites have been detected and structurally proposed. nih.gov The primary metabolic pathways identified include oxygenation of the pyrrolopyrimidine ring, oxygenation of the piperidine ring, N-demethylation, oxygenation of the piperidine ring side chain, and glucuronidation. nih.gov
These studies have also highlighted significant species differences in the metabolic profiles of Tofacitinib, with rat metabolic profiles showing the most similarity to those of humans. nih.gov The development of sensitive and accurate UPLC-MS/MS methods has also been crucial for the simultaneous detection and quantification of Tofacitinib and its principal metabolites in plasma, which is vital for pharmacokinetic studies. researchgate.netnih.gov For instance, a method was developed to simultaneously measure Tofacitinib and its metabolite M9 in beagle dog plasma. researchgate.netarabjchem.org Another study focused on the simultaneous analysis of Tofacitinib, its metabolite M9, and methotrexate in rat plasma. nih.gov
Future Directions in Tofacitinib 121341-81-9 Research
Elucidating Undiscovered Mechanistic Pathways and Cellular Targets
Future research is poised to uncover novel mechanistic pathways and cellular targets of Tofacitinib beyond its known inhibition of the JAK-STAT signaling pathway. nih.govclinexprheumatol.org While Tofacitinib is recognized for its inhibitory effects on JAK1 and JAK3, and to a lesser extent JAK2, the full spectrum of its intracellular interactions is still under investigation. nih.govnih.gov
Recent studies have begun to shed light on these less-explored avenues. For instance, machine learning approaches have been employed to identify potential off-target interactions of Tofacitinib. nih.gov One such study identified the Transient Receptor Potential Melastatin 6 (TRPM6) channel as a previously unknown off-target, an interaction that could have implications for understanding certain side effects. nih.gov Further research in this area could reveal a more complex pharmacological profile for Tofacitinib, potentially explaining some of its diverse clinical effects and guiding the development of more selective next-generation inhibitors.
Exploring Novel Biological Applications and Research Avenues Beyond Immunomodulation
While Tofacitinib's efficacy in treating autoimmune conditions like rheumatoid arthritis and ulcerative colitis is well-documented, emerging research suggests its potential utility extends beyond immunomodulation. nih.govmdpi.com A significant and surprising recent finding is the ability of Tofacitinib to rapidly increase contractile force in human skeletal muscle. nih.gov This effect is associated with the up-regulation of smooth muscle myosin light chain kinase (MYLK) and suggests a potential new therapeutic application for conditions characterized by muscle weakness. nih.gov
Furthermore, the role of JAK inhibitors in viral infections is a complex and active area of investigation. While they can impair antiviral defenses by suppressing interferon responses, this same mechanism could be harnessed to enhance the production of oncolytic viruses for cancer therapy or improve the efficiency of viral vector-based gene delivery. biorxiv.org The dual nature of JAK inhibitors in this context presents a compelling avenue for future research. biorxiv.org There is also emerging interest in the use of JAK inhibitors for a variety of dermatological conditions beyond psoriasis and atopic dermatitis, including vitiligo, alopecia areata, and cutaneous lupus. jpad.com.pkactasdermo.org
Advanced Computational Modeling for Rational Design of Next-Generation JAK Inhibitors and Research Tools
The development of next-generation JAK inhibitors will heavily rely on advanced computational modeling and rational drug design. The goal is to create molecules with improved selectivity for specific JAK isoforms, thereby maximizing therapeutic efficacy while minimizing off-target effects. mdpi.comdeallus.com First-generation JAK inhibitors like Tofacitinib exhibit a broader inhibitory profile, which, while effective, can contribute to a less favorable balance between efficacy and safety. deallus.com
Computational approaches, including machine learning and ligand similarity-based methods, are already being used to predict potential off-target interactions. nih.gov This information is invaluable for designing new chemical entities with a cleaner pharmacological profile. By understanding the three-dimensional structure of JAK enzymes and their binding pockets, researchers can design inhibitors that fit more precisely into the active site of a specific JAK, such as JAK1, while avoiding others like JAK2 or JAK3. mdpi.com This enhanced selectivity is a key objective for the development of future JAK inhibitors, with the aim of creating safer and more targeted therapies. mdpi.com
Development of Research Probes and Chemical Biology Tools Based on the Tofacitinib (121341-81-9) Scaffold
The Tofacitinib molecule itself serves as a valuable scaffold for the development of chemical probes and other chemical biology tools. rsc.orgncl.ac.uk These tools are essential for dissecting the intricate details of JAK-STAT signaling and for identifying new protein-protein interactions. nih.gov Chemical probes are small molecules designed to selectively bind to a specific protein target, allowing researchers to study its function in a cellular context. rsc.org
By modifying the Tofacitinib structure, for example, by attaching a fluorescent tag or a photoaffinity label, scientists can create probes to visualize the localization of JAK enzymes within cells, track their interactions with other proteins, and identify novel binding partners. nih.gov These tools are critical for validating new drug targets and for understanding the downstream consequences of JAK inhibition. ncl.ac.uk The development of such probes, inspired by the Tofacitinib scaffold, will undoubtedly accelerate our understanding of the complex biology regulated by the JAK-STAT pathway.
Investigation of Differential Cellular and Tissue-Specific Responses to JAK Inhibition by Tofacitinib (this compound)
A crucial area of future research is to understand why different cell types and tissues respond differently to JAK inhibition by Tofacitinib. In vivo studies in rheumatoid arthritis patients have shown that the magnitude of Tofacitinib's inhibitory effect on STAT phosphorylation varies depending on the specific cytokine and cell type. nih.gov For instance, the strongest inhibition was observed in T cells, particularly in response to cytokines that signal through the common-γ-chain receptor, while the response in monocytes was less pronounced. nih.gov
Q & A
Q. How to optimize synthetic yield of this compound using design of experiments (DOE)?
- Methodological Answer : Apply response surface methodology (RSM) to variables like temperature, stoichiometry, and reaction time. Use software (e.g., Minitab) to generate a factorial design, followed by ANOVA to identify significant factors. Validate optimized conditions with three independent runs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.